molecular formula C18H11Cl2N3O4 B2980805 2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide CAS No. 860610-36-2

2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide

Cat. No.: B2980805
CAS No.: 860610-36-2
M. Wt: 404.2
InChI Key: VHHNMONTDWVLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2-Chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide is a chemical compound of significant interest in medicinal chemistry and antibacterial research. Structurally, it belongs to a class of compounds featuring a pyrrole ring linked to an oxoacetamide group, a motif that has demonstrated promising biological activity in scientific studies. Related acetamide compounds have been shown to exhibit synergistic effects when combined with established antibacterial drugs like meropenem and imipenem against challenging Gram-negative pathogens such as Klebsiella pneumoniae, potentially reducing the required dosage of these antibiotics . Furthermore, structurally similar pyrrole-oxoacetamide derivatives have been investigated for their anti-inflammatory and neuroprotective properties. Research on analogues indicates potential mechanisms of action that include the attenuation of microglial activation and suppression of key inflammatory pathways, such as NF-κB and p38 MAPK signaling, suggesting value in research models of neuroinflammation . The presence of nitroaromatic and chlorophenyl components in its structure is a characteristic shared with several prodrugs used in anti-infective research, which are often activated by nitroreductase enzymes within bacterial cells . This compound is intended for research applications only, including as a building block in chemical synthesis, a candidate for antimicrobial screening, and a tool for investigating inflammatory pathways. It is supplied with the understanding that the buyer is a qualified researcher who will handle it with appropriate safety precautions. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[1-(2-chloro-4-nitrophenyl)pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3O4/c19-11-3-5-12(6-4-11)21-18(25)17(24)16-2-1-9-22(16)15-8-7-13(23(26)27)10-14(15)20/h1-10H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHNMONTDWVLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)C(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the pyrrole ring The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or hydrogen gas, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines from nitro groups.

Scientific Research Applications

2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name & Reference Molecular Formula Key Substituents/Features Biological Activity/Application Physical Properties
Target Compound C₁₈H₁₂Cl₂N₃O₄ Pyrrole, 2-chloro-4-nitrophenyl, 4-chlorophenyl Not explicitly reported Molar mass: 423.22 g/mol
VM-9 () C₂₂H₁₇N₃O₇ Biphenyl, 4-nitrophenyl, nitrate ester Not reported m.p.: 160–162°C; Yield: 71.08%
CDMPO () C₂₀H₁₅Cl₃N₃O₂ Pyrazole, dichlorophenyl, hydroxyethyl Anti-inflammatory, neuroprotective In vivo efficacy in Parkinson’s model
N-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetamide () C₂₂H₁₅Cl₂N₃O₂ Phthalazinone, dual 4-chlorophenyl groups Not reported Molar mass: 424.28 g/mol
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () C₁₉H₁₇Cl₂N₃O₂ Pyrazolone, dichlorophenyl Structural analog of benzylpenicillin Three conformers in asymmetric unit
Indole Derivatives () Varies Indole, chlorobenzyl, pyridyl/pyrazinyl Apoptosis-inducing (anticancer potential) Synthesized for tumor therapy studies

Structural and Electronic Differences

Core Heterocycle Variations: The target compound’s pyrrole core distinguishes it from VM-9 (biphenyl), CDMPO (pyrazole), and ’s phthalazinone. Substituent Effects: The 2-chloro-4-nitrophenyl group in the target compound introduces stronger electron-withdrawing effects compared to CDMPO’s dichlorophenyl group, which may influence metabolic stability.

Biological Activity Trends: CDMPO demonstrated anti-inflammatory effects in microglial cells and neuroprotection in a Parkinson’s disease model, attributed to its hydroxyethyl group enhancing solubility and target engagement. Indole derivatives () showed apoptosis-inducing activity, likely due to their planar aromatic systems interacting with cellular targets.

Physicochemical Properties :

  • Melting Points : VM-9 (160–162°C) and CDMPO (solid, exact m.p. unreported) suggest higher crystallinity than the target compound, for which data is unavailable.
  • Synthetic Yields : VM-9 was synthesized in 71% yield, whereas the target compound’s yield is unspecified, indicating possible optimization challenges.

Biological Activity

The compound 2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide is a complex organic molecule with significant potential in various biological applications. Its unique structural features, including a pyrrole ring and multiple halogenated aromatic groups, suggest diverse biological activities. This article explores the compound's biological activity, synthesis, and potential applications based on current research findings.

  • Molecular Formula : C18H11Cl2N3O4
  • Molecular Weight : 404.20364 g/mol
  • CAS Number : 860610-36-2

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. For instance, it has shown promising results in inhibiting CDC25B and PTP1B, which are critical for cell cycle regulation and cancer progression .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes. It was found to affect enzyme activities related to metabolic pathways and signal transduction, indicating its potential as a therapeutic agent in metabolic disorders .
  • Antimicrobial Properties : There are indications that the compound possesses antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key synthetic routes include:

  • Pyrrole Synthesis : The pyrrole ring can be synthesized via the Paal-Knorr reaction, where a dicarbonyl compound reacts with an amine.
  • Functionalization Reactions : The compound can undergo various chemical transformations such as oxidation, reduction, and substitution reactions, allowing for the introduction of different functional groups that may enhance its biological activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Zhang et al. (2015)Anticancer ActivityInhibition of CDC25B and TC-PTP; potential for cancer treatment .
Li et al. (2016)Enzyme InhibitionDemonstrated inhibition of key metabolic enzymes; implications for metabolic disease therapies.
Xu et al. (2017)Antimicrobial PropertiesShowed effectiveness against specific bacterial strains; potential for developing new antibiotics .

Q & A

What are the recommended synthetic pathways and reaction conditions for preparing 2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide?

Level: Basic
Methodological Answer:
A common approach involves coupling activated carboxylic acid derivatives with amines using carbodiimide-based reagents (e.g., EDC·HCl) in aprotic solvents like dichloromethane. For example:

Reagents : React 2-chloro-4-nitrophenylpyrrole carboxylic acid with N-(4-chlorophenyl)amine in the presence of EDC·HCl and triethylamine (TEA) as a base .

Conditions : Stir at 273 K (0°C) for 3 hours to minimize side reactions.

Workup : Extract with dichloromethane, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure .

Purification : Recrystallize from methylene chloride via slow evaporation to obtain high-purity crystals (melting point: 473–475 K) .

Key Parameters Details
Coupling AgentEDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
SolventDichloromethane
Temperature273 K (0°C)
BaseTriethylamine (TEA)
Yield Optimization StrategySlow crystallization to isolate stable polymorphs

What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Level: Basic
Methodological Answer:

  • X-ray Crystallography : Provides definitive structural data, including bond lengths, angles, and molecular conformation. For example, dihedral angles between aromatic rings (e.g., 54.8°–77.5°) can reveal steric repulsion effects .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of amide protons (δ ~8–10 ppm) and aromatic substituents. Note that solution-state NMR may average conformational dynamics observed in crystallography .
  • IR Spectroscopy : Identify key functional groups (amide C=O stretch: ~1650–1700 cm⁻¹; nitro group: ~1520 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical value) .

How can computational methods guide the optimization of synthesis and reaction pathways?

Level: Advanced
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental data to:

Predict Reactivity : Simulate transition states to identify rate-limiting steps (e.g., amide bond formation) .

Optimize Conditions : Use reaction path search algorithms to narrow solvent, temperature, and catalyst choices. For example, ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error .

Assess Stability : Calculate thermodynamic parameters (e.g., Gibbs free energy) to predict degradation pathways .

How should researchers resolve contradictions between spectroscopic and crystallographic data?

Level: Advanced
Methodological Answer:
Discrepancies often arise due to:

  • Conformational Flexibility : X-ray structures capture solid-state conformations, while NMR reflects solution-state dynamics. For instance, shows three distinct conformers in the asymmetric unit with dihedral angles varying by >20° .
  • Hydrogen Bonding : Crystallography may reveal intermolecular interactions (e.g., N–H···O dimers) absent in solution.
    Resolution Strategy :

Perform variable-temperature NMR to detect conformational averaging.

Use DFT calculations to model solution-state conformers and compare with crystallographic data .

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow guidelines for halogenated waste (e.g., separate containers for chlorinated solvents) .

How can polymorphism impact the compound’s physicochemical properties, and how is it studied?

Level: Advanced
Methodological Answer:
Polymorphism arises from different crystal packing arrangements, affecting solubility and stability.

Screening Methods :

  • Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) to isolate polymorphs.
  • Use differential scanning calorimetry (DSC) to identify melting point variations .

Characterization :

  • Powder X-ray diffraction (PXRD) to compare crystallinity.
  • Solid-state NMR to detect conformational differences .

What strategies mitigate low yields in multi-step syntheses of this compound?

Level: Advanced
Methodological Answer:

  • Intermediate Purification : Use flash chromatography after each step to remove byproducts (e.g., unreacted starting materials) .
  • Catalyst Optimization : Screen palladium catalysts for coupling steps (e.g., Suzuki-Miyaura reactions for aryl-pyrrole formation) .
  • Scale-Up Adjustments : Increase stoichiometric ratios of limiting reagents (e.g., 1.2–1.5 equivalents) to drive reactions to completion .

How are environmental degradation pathways analyzed for this compound?

Level: Advanced
Methodological Answer:

Hydrolysis Studies : Incubate in buffered solutions (pH 3–9) at 298–313 K and monitor degradation via LC-MS.

Photodegradation : Expose to UV light (λ = 254 nm) and identify byproducts using high-resolution mass spectrometry (HRMS) .

Ecotoxicity Assays : Use Daphnia magna or algal cultures to assess acute toxicity of degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.